molecular formula C32H54O4 B042942 Didodecyl phthalate CAS No. 2432-90-8

Didodecyl phthalate

Cat. No.: B042942
CAS No.: 2432-90-8
M. Wt: 502.8 g/mol
InChI Key: PUFGCEQWYLJYNJ-UHFFFAOYSA-N
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Description

Didodecyl phthalate, also known as this compound, is a useful research compound. Its molecular formula is C32H54O4 and its molecular weight is 502.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68022. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thyroid Hyperfunction : DIDP and similar phthalates can increase the activity of the human sodium/iodide symporter promoter, potentially contributing to thyroid hyperfunction (Breous, Wenzel, & Loos, 2005).

  • Endocrine Disruption and Metabolic Diseases : DIDP is associated with endocrine disruption and various metabolic diseases, making its toxicokinetic properties crucial for future environmental regulation and human risk assessment studies (Jeong, Jang, Cho, & Lee, 2021).

  • Activation of Aryl Hydrocarbon and Androgen Receptors : DIDP affects the activation of both the aryl hydrocarbon receptor and the androgen receptor (Krüger, Long, & Bonefeld‐Jørgensen, 2008).

  • Use in Plastics and Allergic Reactions : As a plasticizer, DIDP is used in plastic and plastic coating production to increase flexibility. However, it has been observed to cause positive patch test reactions, indicating potential allergic responses (Lensen, Jungbauer, Coenraads, & Schuttelaar, 2012).

  • Insulin Resistance in Adolescents : Exposure to DIDP is linked with increased insulin resistance in adolescents (Attinà & Trasande, 2015).

  • Aggravation of Allergic Dermatitis : Oral exposure to DIDP can exacerbate allergic dermatitis in mice by causing oxidative stress and enhancing thymic stromal lymphopoietin production (Shen et al., 2017).

  • Estrogenic Endocrine Disrupting Activity : DIDP has been identified as having estrogenic endocrine disrupting activity, posing potential health risks to humans (Chen et al., 2014).

  • Learning and Memory Impairment : DIDP may worsen formaldehyde-exposure-induced learning and memory impairment in mice (Ge et al., 2019).

  • Carcinogenic Potential : A study suggests that DIDP does not have carcinogenic potential in Fischer 344 rats due to its limited potential for peroxisomal proliferating activity (Cho et al., 2008).

  • Reproduction and Development : DIDP exposure showed no effect on reproduction or development in a Japanese medaka multigenerational assay, but high-dose in utero exposure disrupts the development of fetal testicular cells in rats (Patyna et al., 2006; Zhang et al., 2020).

  • Behavior and Biochemical Effects in Zebrafish : Exposure to DIDP in zebrafish led to alterations in swimming behavior, circadian rhythm, liver and heart tissue transaminases activities, and decreased total antioxidant capacity and acetylcholinesterase enzyme activities (Poopal et al., 2020).

  • Exposure in the General Population : Studies indicate that the general U.S. population, including children, is exposed to DIDP, with higher concentrations found among children than adolescents and adults (Calafat et al., 2010).

  • Metabolites as Biomarkers : Oxidative metabolites of DIDP are considered better biomarkers for DIDP exposure assessment than its primary metabolites, suggesting that the prevalence of exposure may be underestimated (Silva et al., 2007; Kato et al., 2007; Saravanabhavan & Murray, 2012).

  • Dietary Exposure and Reproductive Effects in Rats : Dietary levels of DIDP in rats showed no effects on fertility but reduced offspring survival at early postnatal days (Hushka et al., 2001).

  • Detection Methods in House Dust : Studies have developed methods for determining DIDP and other phthalates in house dust, which are important for understanding environmental exposure (Abb et al., 2009; Kubwabo et al., 2013).

Mechanism of Action

Target of Action

Didodecyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the endocrine system, particularly the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play a crucial role in the neurodevelopmental process .

Mode of Action

This compound interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Similar phthalates have been shown to disrupt the development and function of hormone-dependent structures within the nervous system . This can lead to neurological disorders . More research is needed to fully understand the specific biochemical pathways affected by this compound.

Pharmacokinetics

It is known that phthalates are generally virtually non-volatile liquids that are insoluble in water . They are primarily used as plasticizers, but also as precursors, e.g., for duroplasts and paint resins or as grease-free lubricants . The acute toxicity of the phthalates is low and generally diminishes as the molar mass of the phthalates increases .

Result of Action

Similar phthalates have been shown to affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Phthalates are very persistent and are almost ubiquitous . The main reasons for this are the large production quantities together with the numerous possibilities for use . . Therefore, the environmental context can significantly influence the action of this compound.

Safety and Hazards

Didodecyl phthalate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces. In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

Future research on Didodecyl phthalate and similar compounds is likely to focus on their environmental impact, potential health risks, and regulatory measures. For instance, toxicokinetic studies on this compound could provide useful reference material for future human risk assessments .

Properties

IUPAC Name

didodecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFGCEQWYLJYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062419
Record name Didodecyl phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-90-8
Record name Didodecyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2432-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didodecylphthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didodecyl phthalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68022
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 1,2-didodecyl ester
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Record name Didodecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecyl phthalate
Source European Chemicals Agency (ECHA)
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Record name DILAURYL PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Didodecyl phthalate?

A1: this compound is primarily utilized as a plasticizer [, ]. While not explicitly stated in the provided texts, plasticizers are commonly added to polymers to increase their flexibility, transparency, and durability.

Q2: How is this compound detected and quantified in various matrices?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in plant extracts and other complex mixtures [, , , ]. This method separates the components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.

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